molecular formula C20H24N4OS B12159891 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B12159891
M. Wt: 368.5 g/mol
InChI Key: YPIYZWSKGNPBGW-UHFFFAOYSA-N
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Description

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound featuring a benzimidazole moiety, a piperidine ring, and a thiazole ring

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound’s benzimidazole and thiazole rings are known for their potential antimicrobial and antifungal activities. Research has shown that derivatives of these rings can inhibit the growth of various pathogens .

Medicine

In medicine, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with protein receptors, altering their function. The thiazole ring can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Thiazole Derivatives: Thiazole-based drugs such as ritonavir and thiamine are known for their therapeutic effects.

Uniqueness

What sets [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone apart is its combination of three distinct pharmacophores in one molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to synergistic effects and enhanced therapeutic efficacy .

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C20H24N4OS/c1-12(2)18-17(21-13(3)26-18)20(25)24-10-8-14(9-11-24)19-22-15-6-4-5-7-16(15)23-19/h4-7,12,14H,8-11H2,1-3H3,(H,22,23)

InChI Key

YPIYZWSKGNPBGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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